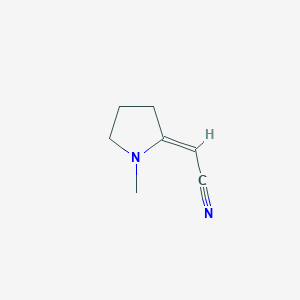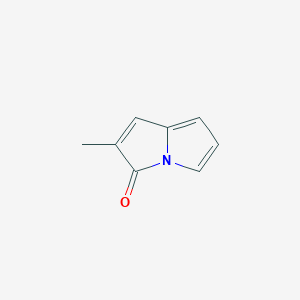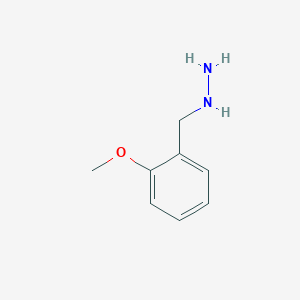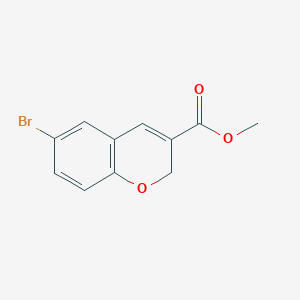
Acide 4-(cyclohexylamino)butane-1-sulfonique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions. For instance, the Strecker reaction, which involves the condensation of aldehydes with ammonia and hydrogen cyanide to provide α-amino nitriles, is a commonly used method . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Applications De Recherche Scientifique
Réactions de Strecker énantiosélectives
Ce composé est utilisé dans les réactions de Strecker énantiosélectives sur un substrat achiral en utilisant des quantités sous-stoechiométriques d'un catalyseur chiral . Cette méthode permet une orientation simple de la réaction vers la formation rapide et complète des produits α-amino nitrile .
Préparation de 1-cyclohexyl-4-nitroso-benzène
La 4-cyclohexylaniline est utilisée comme matière de départ pour la préparation du 1-cyclohexyl-4-nitroso-benzène . Ce composé a diverses applications en synthèse organique.
Acylation nucléophile
Il est utilisé comme réactif dans l'acylation nucléophile pour former du N-(4-cyclohexylphényl)acétamide en réagissant avec des halogénures d'acyle . Cette réaction est importante dans la synthèse de divers composés organiques.
Synthèse de la N-(4-cyclohexylphényl)-2-morpholino-acétamide
Ce composé est impliqué dans la synthèse de la N-(4-cyclohexylphényl)-2-morpholino-acétamide par réaction avec le fluorure de 2-morpholinoacétyle . Cette réaction est utile dans la préparation de divers produits pharmaceutiques.
Préparation de l'acide 4-[(4-cyclohexylphényl)amino]-4-oxo-butanoïque
Il réagit avec l'acide 4-bromo-4-oxo-butanoïque pour obtenir l'acide 4-[(4-cyclohexylphényl)amino]-4-oxo-butanoïque . Ce composé a diverses applications en synthèse organique.
Propriétés antifongiques
La présence du cycle p-aryle/cyclohexyle dans le dérivé de la N-(4-aryle/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide est rapportée comme augmentant les propriétés antifongiques . Cela le rend utile dans le développement de nouveaux médicaments antifongiques.
Propriétés
IUPAC Name |
4-(cyclohexylamino)butane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKNHHFCKSMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458764 | |
| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-34-5 | |
| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclohexylamino)butane-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)







